N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications
Potential as Dual Inhibitors for Cancer Therapy
Recent studies have highlighted the potent cytotoxic activity of new quinazolinone-based derivatives against various human cancer cell lines. For instance, a derivative synthesized using the S-arylation method showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021). These findings underscore the importance of such compounds in developing new therapeutic strategies against cancer.
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have also been investigated for their analgesic and anti-inflammatory activities. A study on novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides revealed that some compounds exhibited potent analgesic and anti-inflammatory activities, comparable to standard drugs like diclofenac sodium. This suggests that quinazolinone-based compounds could offer alternative treatments for pain and inflammation (Alagarsamy et al., 2015).
Antimicrobial Properties
Furthermore, the antimicrobial potential of quinazolinone derivatives has been explored. A study on the synthesis and characterization of new quinazolinones as potential antimicrobial agents found that these compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential in treating infectious diseases (Desai et al., 2007).
Enzyme Inhibition and Molecular Docking Studies
Quinazolinone-based compounds have also been studied for their enzyme inhibitory potentials and interactions with biological targets through molecular docking studies. Such research provides insights into the mechanism of action of these compounds and their potential therapeutic applications in diseases related to enzyme dysfunction (Riaz et al., 2020).
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c28-18(12-25-13-23-16-5-2-1-4-15(16)20(25)29)22-9-10-26-21(30)27(14-7-8-14)19(24-26)17-6-3-11-31-17/h1-6,11,13-14H,7-10,12H2,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILPWRPQDLEMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.